4-chloro-3-methyl-8-nitro-quinoline
Description
Significance of Quinoline (B57606) Scaffold in Advanced Organic and Heterocyclic Chemistry
The quinoline ring system is a vital structural motif found in numerous natural products and synthetic compounds with significant applications in medicinal chemistry, materials science, and as ligands in catalysis. researchgate.netresearchgate.netmdpi.com The fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyridine (B92270) ring imparts a unique reactivity profile, allowing for a wide range of chemical modifications. nih.gov This versatility has enabled chemists to generate extensive libraries of quinoline derivatives with diverse biological activities. frontiersin.orgnih.gov The development of new synthetic methodologies for the construction and functionalization of the quinoline scaffold remains an active area of research, continually expanding its chemical space and potential applications. researchgate.netresearchgate.net
The inherent aromaticity and the presence of the nitrogen heteroatom make quinolines capable of participating in various chemical transformations, including electrophilic and nucleophilic substitution reactions. nih.gov This adaptability allows for the precise installation of different functional groups at various positions on the ring, which can significantly modulate the molecule's physical, chemical, and biological properties. frontiersin.orgorientjchem.org Consequently, the quinoline scaffold serves as a fundamental building block for creating complex molecular architectures with tailored functions. researchgate.net
Properties of the Quinoline Scaffold:
| Property | Description |
| Structure | Fused bicyclic aromatic heterocycle (Benzene + Pyridine) |
| Reactivity | Susceptible to both electrophilic and nucleophilic substitutions |
| Applications | Medicinal chemistry, materials science, catalysis |
Overview of Halogenated, Alkylated, and Nitrated Quinoline Derivatives in Research Context
The introduction of halogen, alkyl, and nitro groups onto the quinoline framework gives rise to derivatives with distinct and often enhanced properties, making them subjects of intensive research.
Halogenated Quinolines: The incorporation of halogen atoms, such as chlorine, can significantly influence the electronic properties and reactivity of the quinoline ring. rsc.org Halogenated quinolines are crucial intermediates in organic synthesis, as the halogen can serve as a leaving group for nucleophilic substitution reactions or as a handle for cross-coupling reactions, enabling the construction of more complex molecules. nih.gov Furthermore, halogenation can enhance the biological activity of quinoline derivatives, with some halogenated quinolines exhibiting potent antibacterial and biofilm-eradicating properties. nih.gov Research has focused on developing regioselective halogenation methods to control the position of the halogen atom on the quinoline ring, thereby fine-tuning the properties of the resulting compounds. researchgate.netrsc.org
Alkylated Quinolines: The addition of alkyl groups to the quinoline scaffold can impact its lipophilicity and steric profile. The synthesis of alkyl-substituted quinolines is an area of interest for creating new molecular entities with potential applications in various fields. acs.org For instance, the presence of a methyl group can influence the biological activity and metabolic stability of quinoline-based compounds. Research efforts have been directed towards developing efficient catalytic methods for the one-step synthesis of alkyl-substituted quinolines from readily available starting materials. acs.org
Nitrated Quinolines: The nitro group is a strong electron-withdrawing group that significantly modifies the electronic landscape of the quinoline ring, making it more susceptible to nucleophilic attack. nih.gov Nitroquinolines are valuable synthetic intermediates, as the nitro group can be reduced to an amino group, which can then be further functionalized. mdpi.com The position of the nitro group on the quinoline ring can have a profound effect on the molecule's reactivity. nih.gov For example, the presence of a nitro group at the 8-position can lead to unusual reactivity due to steric interactions with substituents at the 1-position. nih.gov Nitrated quinoline derivatives have been investigated for their potential applications in medicinal chemistry and materials science. acs.org
Specific Context of 4-chloro-3-methyl-8-nitro-quinoline within Contemporary Chemical Research
The compound this compound combines the structural features of the aforementioned classes of derivatives: a chloro group at position 4, a methyl group at position 3, and a nitro group at position 8. This specific substitution pattern suggests a molecule with a unique combination of electronic and steric properties that make it a target of interest in chemical research.
The chlorine atom at the 4-position is expected to be reactive towards nucleophilic displacement, providing a key site for further functionalization. mdpi.com The methyl group at the 3-position can influence the conformation and reactivity of the molecule. The nitro group at the 8-position, being a strong deactivating group, will significantly impact the electron density of the benzene portion of the quinoline ring and can participate in various chemical transformations. nih.gov
Research on this specific compound and its close analogs likely focuses on its synthesis and its utility as a building block for more complex molecules. For instance, similar structures, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, have been synthesized as intermediates for potential therapeutic agents. atlantis-press.comresearchgate.net The strategic placement of the chloro, methyl, and nitro groups offers multiple avenues for synthetic elaboration, making this compound a potentially valuable scaffold in the discovery of new chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methyl-8-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-12-10-7(9(6)11)3-2-4-8(10)13(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFLKLHMSXDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Methyl 8 Nitro Quinoline
Reactivity of the Chloro Group (C-4 Position)
The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to nucleophilic attack, a reactivity profile enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the nitro group on the benzene (B151609) ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro group at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This is a common reaction pathway for halo-substituted nitrogen heterocycles. mdpi.comlibretexts.org The presence of the electron-withdrawing nitro group, particularly at the C-8 position, further facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate. libretexts.orgyoutube.com The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring. A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of diverse 4-substituted-3-methyl-8-nitro-quinoline derivatives. researchgate.net For instance, reaction with amines would yield 4-amino-3-methyl-8-nitro-quinolines, while reaction with thiols would produce 4-thioether derivatives.
It is important to note that SNAr reactions can sometimes compete with other reaction pathways, such as the Vicarious Nucleophilic Substitution of hydrogen, especially when strong nucleophiles and specific reaction conditions are used. nih.gov
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the further functionalization of 4-chloro-3-methyl-8-nitro-quinoline. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C-4 position. These reactions typically involve a palladium catalyst, a ligand, and a base, and they offer a broad scope for introducing various substituents, including aryl, vinyl, and alkynyl groups.
The quinoline nitrogen itself can act as a ligand, facilitating these transformations. nih.gov This has been demonstrated in one-pot processes that combine cross-coupling with C-H functionalization. nih.gov
Transformations of the Nitro Group (C-8 Position)
The nitro group at the C-8 position is a key functional handle that can undergo several important transformations, significantly expanding the synthetic utility of the this compound scaffold.
Selective Reduction of Nitro to Amino Group and Subsequent Derivatization
The selective reduction of the nitro group to an amino group is a fundamental and widely used transformation in the chemistry of nitroaromatic compounds. wikipedia.orgnumberanalytics.com This conversion can be achieved using various reducing agents, such as stannous chloride (SnCl2) in acidic media, catalytic hydrogenation (e.g., using H2/Pd-C), or other metal-based reducing systems like zinc or iron in the presence of an acid. nih.govwikipedia.orgniscpr.res.inscispace.com These methods are generally efficient and can be performed under mild conditions, often tolerating other functional groups present in the molecule, including the chloro substituent. nih.gov
The resulting 8-amino-4-chloro-3-methyl-quinoline is a valuable intermediate for further derivatization. nih.govnih.govrsc.org The amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings. nih.govmdpi.com For example, it can be reacted with acyl chlorides or anhydrides to form amides, or with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. mdpi.com
| Reagent/Condition | Product | Reference |
| Stannous Chloride (SnCl₂) | 8-amino-4-chloro-3-methylquinoline | nih.gov |
| Catalytic Hydrogenation (H₂/Pd-C) | 8-amino-4-chloro-3-methylquinoline | wikipedia.org |
| Iron/Acetic Acid | 8-amino-4-chloro-3-methylquinoline | wikipedia.org |
Table 1: Common Reagents for the Reduction of the Nitro Group
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions involving Nitroquinolines
Vicarious Nucleophilic Substitution (VNS) is a unique reaction that allows for the formal substitution of a hydrogen atom in an electron-deficient aromatic ring by a nucleophile. organic-chemistry.orgwikipedia.org In the context of nitroquinolines, the nitro group strongly activates the ring towards this type of reaction. nih.govcdnsciencepub.com The VNS reaction typically proceeds with carbanions bearing a leaving group at the nucleophilic center. organic-chemistry.org
For 8-nitroquinoline (B147351) derivatives, VNS reactions can occur at positions ortho or para to the nitro group. cdnsciencepub.comkuleuven.be For instance, amination can be achieved using nucleophiles like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base. cdnsciencepub.com The reaction involves the initial attack of the nucleophile to form a σH-adduct, followed by the elimination of a leaving group from the nucleophile to restore aromaticity. nih.gov It has been observed that VNS reactions can sometimes compete with SNAr at the C-4 position when a halogen is present. nih.gov
Nitro-Nitroso Conversion and its Chemical Implications
Under certain reaction conditions, the nitro group of nitroquinolines can be converted to a nitroso group. nih.gov This transformation has been observed during VNS reactions. nih.gov The conversion can be influenced by factors such as the presence of a protic medium, which can lead to protonation of the nitro group followed by the elimination of a water molecule. nih.gov
The formation of a nitroso intermediate can have significant chemical implications. For example, it has been implicated in the formation of dimeric products and other complex structures. nih.gov The nitroso group itself is a reactive functional group that can participate in various subsequent reactions, further diversifying the potential chemical transformations of the quinoline scaffold.
Reactions Involving the Methyl Group (C-3 Position)
The methyl group at the C-3 position, while seemingly a simple alkyl substituent, significantly influences the reactivity of the quinoline system. It can be a site for functionalization and also electronically impact the reactivity of the entire quinoline ring.
Functionalization of the Alkyl Side Chain
The methyl group at the C-3 position of the quinoline ring can be a site for various chemical modifications, allowing for the introduction of new functional groups and the synthesis of a diverse range of derivatives. While direct functionalization of the C-3 methyl group on this compound is not extensively documented in the provided results, general principles of quinoline chemistry suggest several potential pathways.
One common strategy for functionalizing methyl groups on heterocyclic rings is through oxidation or halogenation reactions. For instance, the methyl group could potentially be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations. Additionally, free-radical halogenation could introduce a halogen atom, which can then be displaced by various nucleophiles.
Furthermore, the acidity of the protons on the C-3 methyl group can be exploited. mdpi.com In the presence of a strong base, these protons can be abstracted to form a carbanion, which can then react with various electrophiles. mdpi.com This approach allows for the introduction of a wide array of substituents at the methyl position. For example, the reaction of 2-methylquinoline (B7769805) derivatives with a base can lead to the formation of a new N-CAryl bond. mdpi.com
Electrochemical methods have also emerged as a powerful tool for the functionalization of quinoline derivatives. For instance, the electrochemical hydrocyanomethylation of quinolines using acetonitrile (B52724) can lead to the formation of tetrahydroquinoline derivatives. rsc.org This method offers a green and efficient way to introduce a cyanomethyl group onto the quinoline skeleton. rsc.org
| Reaction Type | Reagents/Conditions | Product Type | Potential Application |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., KMnO4, SeO2) | Aldehydes, Carboxylic acids | Introduction of carbonyl functionalities |
| Halogenation | N-Halosuccinimide, light/heat | Halomethylquinolines | Precursors for nucleophilic substitution |
| Deprotonation-Alkylation | Strong base (e.g., LDA), alkyl halide | Elongated alkyl chains | Modification of side chain length |
| Electrochemical Hydrocyanomethylation | Acetonitrile, electricity | Cyanomethylated tetrahydroquinolines | Introduction of cyano functionality |
Influence on Quinoline Ring Reactivity
The methyl group at the C-3 position exerts a notable electronic influence on the reactivity of the quinoline ring. As an electron-donating group, it increases the electron density of the ring system, which can affect the rates and regioselectivity of both electrophilic and nucleophilic substitution reactions.
Conversely, for nucleophilic aromatic substitution, the electron-donating methyl group can decrease the reactivity of the ring towards nucleophiles by increasing electron density. Nucleophilic attack on the quinoline ring is favored at the electron-deficient pyridine (B92270) ring, particularly at positions 2 and 4. youtube.com The presence of the chloro group at C-4 already makes this position susceptible to nucleophilic attack. The methyl group at C-3 might slightly hinder this reactivity electronically, but the primary driver for substitution at C-4 is the presence of the good leaving group (chloride) and the activation provided by the ring nitrogen and the nitro group.
Studies on related quinoline systems have shown that the presence of a methyl group can influence the outcome of reactions. For example, in the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines, the presence of a methyl group at the C-2 position can lead to competitive deprotonation at the methyl group, complicating the desired amination reaction. mdpi.com
Electrophilic and Nucleophilic Behavior of the Quinoline Core
The quinoline ring system inherently possesses a dual character, with the benzene ring being more susceptible to electrophilic attack and the pyridine ring being more prone to nucleophilic attack. youtube.comyoutube.com This reactivity is further modulated by the substituents present on the this compound molecule.
The pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. researchgate.netuop.edu.pkyoutube.com In this compound, the presence of the chloro group at the C-4 position makes this a prime site for nucleophilic aromatic substitution (SNAr). nih.gov The nitro group at the C-8 position, being a strong electron-withdrawing group, further deactivates the entire ring towards electrophilic attack but enhances its reactivity towards nucleophiles. nih.govlibretexts.org
Electrophilic substitution, on the other hand, preferentially occurs on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions. quimicaorganica.orguop.edu.pk However, the strong deactivating effect of the nitro group at C-8 makes electrophilic substitution on this particular molecule challenging and would require harsh reaction conditions. uop.edu.pk
| Reaction Type | Predicted Site of Reaction | Influence of Substituents |
|---|---|---|
| Nucleophilic Aromatic Substitution | C-4 position | Activated by the chloro leaving group, ring nitrogen, and the C-8 nitro group. |
| Electrophilic Aromatic Substitution | Benzene ring (C-5, C-6, C-7) | Strongly deactivated by the C-8 nitro group. |
Ring-Opening and Rearrangement Reactions of Quinoline Derivatives
While the quinoline ring is generally stable due to its aromaticity, under certain conditions, derivatives of quinoline can undergo ring-opening and rearrangement reactions. These transformations often require forcing conditions or specific functional groups that facilitate such processes.
For instance, the oxidation of quinoline with strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.netpharmaguideline.com The stability of the pyridine ring is generally higher than that of the benzene ring in these oxidative degradations. researchgate.net
Rearrangement reactions are also known in quinoline chemistry. The Bamberger rearrangement, for example, involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols. wikipedia.org While not a direct reaction of the quinoline ring itself, it illustrates a type of rearrangement that can occur with aromatic nitrogen compounds.
In the context of this compound, the presence of the nitro group could potentially lead to specific rearrangements. For example, reduction of the nitro group to a hydroxylamine (B1172632) followed by acid treatment could potentially initiate a Bamberger-type rearrangement, although the fused ring system would likely influence the outcome.
Furthermore, certain nucleophilic substitution reactions on highly activated quinoline systems can sometimes be accompanied by ring-opening and subsequent recyclization to form different heterocyclic systems. For example, reactions of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with certain binucleophiles like hydrazine (B178648) have been shown to proceed via ring-opening of the pyranodione ring followed by closure to form new heterocyclic structures. researchgate.net
It is important to note that specific examples of ring-opening or rearrangement reactions for this compound were not found in the provided search results. The information presented here is based on the general reactivity of quinoline and its derivatives.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact elemental formula of a compound by measuring its mass-to-charge ratio with exceptional accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For 4-chloro-3-methyl-8-nitro-quinoline, HRMS provides the high-resolution mass data necessary to confirm its molecular formula, C10H7ClN2O2. The technique is sensitive enough to detect the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), further corroborating the presence of a chlorine atom within the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.
1H, 13C, 15N NMR for Atom-Specific Structural Elucidation
One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental for the initial structural elucidation of this compound.
¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and a characteristic signal for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro, methyl, and nitro substituents.
¹³C NMR: Complementary to ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a specific signal, with its chemical shift indicating its electronic environment. For instance, carbons bonded to the electronegative chlorine and nitrogen atoms, as well as the carbons of the nitro group and the quinoline ring, will resonate at characteristic frequencies. researchgate.net
A study on substituted 4-nitropyridines and their N-oxides demonstrated the significant influence of substituents on NMR chemical shifts. nih.gov The 4-nitro group was found to exert the highest influence on the shielding effect of the N-oxide functionality. nih.gov Furthermore, an ortho effect of a methyl group can inhibit the deshielding effect of a 4-nitro group. nih.gov These findings highlight the sensitivity of NMR spectroscopy to the electronic interplay of substituents on a heterocyclic ring, which is directly applicable to the interpretation of the NMR spectra of this compound.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure, including connectivity and spatial relationships. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY would reveal the connectivity between adjacent aromatic protons on the quinoline rings, helping to piece together the spin systems. e-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). youtube.com This is essential for assigning the ¹³C signals based on the already assigned ¹H signals, providing a direct link between the proton and carbon skeletons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. e-bookshelf.de HMBC is particularly powerful for connecting different spin systems and for placing quaternary carbons and substituents, such as the chloro, methyl, and nitro groups, onto the molecular framework. e-bookshelf.de
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. harvard.edu This is critical for determining the stereochemistry and conformation of the molecule in solution by identifying protons that are close to each other in space.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound's functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands for the various functional groups present. Key expected vibrations include the C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and the distinctive symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. The C-Cl stretching vibration is also expected to appear in the fingerprint region of the spectrum. researchgate.net In related nitro-quinoline derivatives, the asymmetric and symmetric stretching modes of the nitro group are typically observed in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While strong dipole changes lead to intense FTIR signals, changes in polarizability result in strong Raman signals. Therefore, the symmetric vibrations of the aromatic ring system and the nitro group are often more prominent in the Raman spectrum. The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound. mdpi.com
A study on 8-chloroquinoline (B1195068) and 8-nitroquinoline (B147351) recorded FTIR and FT-Raman spectra in the range of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively, allowing for a complete vibrational assignment of the fundamental modes. researchgate.net This type of analysis would be directly applicable to this compound.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* transitions within the aromatic quinoline system, which is further influenced by the electronic effects of the chloro, methyl, and nitro substituents. The nitro group, being a strong chromophore, is expected to significantly affect the absorption profile.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. For this compound, a successful single-crystal X-ray diffraction analysis would reveal the planarity of the quinoline ring system and the orientation of the substituents. Furthermore, it would provide valuable information about the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing.
Conformation and Torsion Angle Analysis
There is no available data from X-ray crystallography or computational studies that would provide specific torsion angles or a detailed conformational analysis for this compound. Such an analysis would typically describe the planarity of the quinoline ring system and the orientation of the methyl and nitro-group substituents relative to this plane. For related compounds, such as 8-nitroquinoline derivatives, the nitro group often exhibits a significant twist from the plane of the aromatic rings. sigmaaldrich.com However, without specific data for the title compound, any discussion would be purely speculative.
Crystal Packing and Supramolecular Assembly
No information on the crystal structure of this compound is available in the searched resources. Therefore, a description of its crystal packing and the specific supramolecular interactions, such as hydrogen bonds, π-π stacking, or halogen bonds that govern its assembly in the solid state, cannot be provided. Studies on other substituted quinolines have revealed diverse supramolecular architectures, including helical chains and 3D networks, driven by various intermolecular forces. sigmaaldrich.comacs.org The specific arrangement for this compound remains undetermined.
Computational and Theoretical Investigations of 4 Chloro 3 Methyl 8 Nitro Quinoline and Analogs
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for studying quinoline (B57606) derivatives. dergipark.org.trresearchgate.net DFT methods are favored for their balance of computational cost and accuracy in predicting the electronic structure and properties of medium to large-sized molecular systems. researchgate.net These calculations provide a foundational understanding of the molecule's behavior, which can be correlated with experimental findings.
For instance, studies on analogous compounds like 2-methyl-8-nitroquinoline (B1328908) and other substituted quinolines frequently employ DFT, often using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), to compute their geometric, spectroscopic, and electronic properties. dergipark.org.trresearchgate.net These theoretical investigations are crucial for interpreting experimental data and predicting molecular characteristics. dergipark.org.tr
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. eurjchem.comresearchgate.net Using DFT, the bond lengths, bond angles, and dihedral angles of 4-chloro-3-methyl-8-nitro-quinoline can be precisely calculated. dergipark.org.tr The resulting optimized structure provides a realistic model for the molecule in its ground state.
This optimized geometry is the basis for all subsequent electronic structure analyses. The electronic structure describes the distribution and energy of electrons within the molecule, which governs its chemical properties. For related quinoline derivatives, computational results for structural parameters are often validated by comparing them with experimental data from techniques like single-crystal X-ray diffraction, which provides a benchmark for the accuracy of the chosen theoretical method. eurjchem.comresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic and basic character. libretexts.orgyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the electrophilic and acidic properties of the molecule. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com A small gap suggests the molecule is more reactive. eurjchem.com
From the energies of the frontier orbitals, other important electronic properties can be derived:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO). ajchem-a.com
Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO). ajchem-a.com
These global reactivity descriptors are instrumental in predicting how this compound and its analogs will behave in chemical reactions.
Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Quinoline Analog
| Parameter | Value (eV) | Description |
| E_HOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.3 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 6.8 | Energy required to remove an electron |
| Electron Affinity (A) | 2.5 | Energy released upon accepting an electron |
Molecular Electrostatic Potential (MEP) surfaces are visual models that map the charge distribution across a molecule, providing crucial insights into its reactivity. researchgate.net The MEP surface illustrates the electrostatic potential experienced by a positive test charge at any point on the electron density surface. Different colors represent varying potential values:
Red: Regions of most negative potential, indicating electron-rich areas. These sites are prone to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For substituted quinolines, MEP analysis helps identify the nucleophilic (e.g., the nitrogen atom in the quinoline ring) and electrophilic centers, thereby predicting the most likely sites for chemical reactions. researchgate.netajchem-a.com
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the dimension of time to study the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as solvent molecules. researchgate.net
For a molecule like this compound, MD simulations can reveal the flexibility of the structure and the accessible conformations under specific conditions. This is particularly important for predicting reactivity, as the molecule's shape can influence its ability to fit into the active site of an enzyme or interact with another reactant. By simulating the molecule's trajectory over time, MD can help identify stable and transient conformations that may play a role in reaction mechanisms. nih.gov
Aromaticity Analysis and its Correlation with Chemical Stability and Reactivity
Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. mdpi.com The quinoline core of this compound consists of two fused rings—a benzene (B151609) ring and a pyridine (B92270) ring—both of which possess aromatic character. The degree of aromaticity directly influences the molecule's chemical stability and reactivity. Computational methods provide quantitative measures of aromaticity through various indices. mdpi.com
Several indices have been developed to quantify the aromaticity of cyclic systems, each based on different molecular properties (geometry, magnetic effects, or electron delocalization). Studies on quinoline derivatives often employ a combination of these indices for a comprehensive analysis. mdpi.comrsc.org
HOMA (Harmonic Oscillator Model of Aromaticity): A geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. Values range from 0 (non-aromatic) to 1 (fully aromatic). mdpi.com
NICS (Nucleus-Independent Chemical Shift): A magnetic criterion where the magnetic shielding is calculated at the center of a ring. Highly negative NICS values (e.g., -10 ppm) are characteristic of aromatic rings, while positive values indicate anti-aromaticity. mdpi.comrsc.org
PDI (Para-Delocalization Index) and I6 (Six-Membered Ring Index): These indices are based on electron delocalization. Higher values of PDI and I6 correspond to greater aromaticity. mdpi.com
FLU (Electron Delocalization Fluctuation): This index measures the fluctuation of electron delocalization. Lower FLU values indicate stronger aromatic character. mdpi.com
PLR (Pi-Electron Localization-Resonance): This index also relates to π-electron delocalization, with higher values suggesting greater aromaticity. mdpi.com
Table 2: Representative Aromaticity Indices for Substituted Quinoline Rings
| Aromaticity Index | Benzene Ring | Pyridine Ring | Interpretation |
| HOMA | ~0.95 | ~0.85 | High values indicate high geometric aromaticity. |
| NICS(0) | ~-9.5 | ~-7.0 | Negative values indicate magnetic aromaticity. |
| PDI | ~0.10 | ~0.08 | Higher values suggest greater π-electron delocalization. |
| I6 | ~0.08 | ~0.06 | Higher values indicate stronger ring currents. |
| FLU | ~0.01 | ~0.03 | Lower values correspond to higher aromaticity. |
| PLR | ~0.04 | ~0.03 | Higher values indicate greater resonance stability. |
Impact of Substituents on Quinoline Aromaticity
The aromaticity of the quinoline core, a fused system of a benzene and a pyridine ring, is a critical determinant of its chemical behavior and physical properties. Substituents can significantly modulate the electron distribution and, consequently, the aromatic character of both rings. The presence of a chloro group, a methyl group, and a nitro group on the this compound backbone introduces a complex interplay of electronic effects.
Computational studies on substituted quinolines often employ Density Functional Theory (DFT) to calculate aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the para-delocalization index (PDI). mdpi.com These indices provide quantitative measures of aromaticity.
HOMA: This geometry-based index compares bond lengths in a ring to those of an ideal aromatic system. Values closer to 1 indicate higher aromaticity, while values close to 0 suggest a non-aromatic character. mdpi.com
NICS: This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative values are indicative of aromaticity, with more negative values suggesting stronger aromatic character. mdpi.com
For this compound, the substituents would have distinct effects:
The nitro group (-NO₂) at the C8 position is a strong electron-withdrawing group. This deactivates the benzene ring through both resonance and inductive effects, which would likely decrease its aromaticity.
The chloro group (-Cl) at the C4 position is an electron-withdrawing group via induction but can also be a weak π-donor through resonance. Its net effect on the pyridine ring's aromaticity is complex. Studies on chloro-substituted quinolines have shown that a chloro substituent can influence the aromaticity of the pyridine ring. mdpi.com
The methyl group (-CH₃) at the C3 position is a weak electron-donating group, which would slightly increase the electron density in the pyridine ring, potentially enhancing its aromatic character.
A study on substituted 8-hydroxyquinolines provides insights into how different functional groups influence the aromaticity of the quinoline rings. rsc.orgrsc.orgresearchgate.net The study demonstrated that both the type and position of the substituent are crucial in determining the aromatic character of the phenolic and pyridine rings. rsc.orgrsc.orgresearchgate.net In the case of this compound, the combined electronic influence of the three distinct substituents would result in a unique aromaticity profile for both the benzene and pyridine rings.
| Substituent | Position | Electronic Effect | Predicted Impact on Ring Aromaticity |
|---|---|---|---|
| -NO₂ | 8 | Strongly electron-withdrawing | Decrease aromaticity of the benzene ring |
| -Cl | 4 | Inductively electron-withdrawing, weakly π-donating | Complex effect, likely a slight decrease in pyridine ring aromaticity |
| -CH₃ | 3 | Weakly electron-donating | Slight increase in pyridine ring aromaticity |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models rely on the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For quinoline derivatives, QSAR and QSPR studies are instrumental in designing new compounds with desired properties, such as enhanced antimicrobial or anticancer activity. nih.govmdpi.com
The development of robust QSAR/QSPR models involves several steps, including the calculation of various descriptors, selection of the most relevant ones, and building a mathematical model using statistical methods like multiple linear regression or machine learning algorithms. mdpi.com
For this compound, a wide range of theoretical descriptors could be calculated to build QSAR/QSPR models:
Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical descriptors: These 3D descriptors are calculated from the spatial arrangement of atoms and include molecular volume and surface area.
Quantum-chemical descriptors: These are derived from the electronic structure of the molecule and include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. nih.gov
Constitutional descriptors: These reflect the molecular composition, such as molecular weight and atom counts.
Studies on quinolone antibacterials have successfully used such descriptors to develop predictive models for their activity against various bacteria. nih.gov For instance, research on quinolinone-based thiosemicarbazones as anti-tuberculosis agents found that van der Waals volume, electron density, and electronegativity were pivotal for their activity. nih.gov Similarly, QSAR studies on pyrimido-isoquinolin-quinones revealed that steric, electronic, and hydrogen-bond acceptor properties were key for their antibacterial effects against methicillin-resistant Staphylococcus aureus. mdpi.com
| Descriptor Class | Examples | Relevance |
|---|---|---|
| Topological | Wiener index, Balaban index | Describes molecular shape and size |
| Geometrical | Molecular volume, Surface area | Relates to steric interactions and solubility |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes electronic properties and reactivity |
| Constitutional | Molecular weight, Number of N and O atoms | Basic molecular properties |
In Silico Reaction Pathway Analysis and Mechanistic Predictions
Computational methods can be used to explore the potential synthetic routes and reaction mechanisms for a target molecule like this compound. In silico reaction pathway analysis can help identify the most feasible synthetic strategies by evaluating the thermodynamics and kinetics of different reaction steps.
For the synthesis of substituted quinolines, several named reactions are commonly employed, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. ijprajournal.com Computational studies can model these reactions to understand the influence of substituents on reaction outcomes. For instance, DFT calculations can be used to determine the transition state energies for different reaction pathways, providing insights into the reaction rates and regioselectivity.
A key reaction for modifying the quinoline core is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the 8-position and the chloro group at the 4-position makes the quinoline ring of this compound susceptible to nucleophilic attack. Computational studies on the SNAr reactions of chloro- and nitro-substituted aromatic compounds have elucidated the mechanisms and the role of the substituents in activating the ring for substitution. researchgate.net
In silico studies can predict the most likely sites for nucleophilic attack and the relative ease of displacing the chloro group. For example, a study on the amination of nitroquinolines showed that the nitro group activates the aromatic ring for nucleophilic attack, and the regiochemistry is influenced by the steric bulk of the nucleophile. nih.gov Such computational analyses are invaluable for optimizing reaction conditions and predicting potential side products.
Chemoinformatic Approaches for Library Design and Virtual Screening
Chemoinformatics employs computational techniques to manage and analyze large chemical datasets. For a scaffold like this compound, chemoinformatic tools can be used to design and enumerate virtual libraries of analogs for subsequent screening.
Library Design: Starting with the core structure of this compound, virtual libraries can be generated by systematically introducing a variety of substituents at different positions. This process, often referred to as "in silico click chemistry," can rapidly create large and diverse collections of virtual compounds. nih.gov The design of these libraries can be guided by QSAR models to focus on chemical space that is likely to yield compounds with desired activities. For example, libraries of quinoline derivatives have been designed to explore potential anticancer agents and inhibitors of α-synuclein aggregation. mdpi.comnih.gov
Virtual Screening: Once a virtual library is created, it can be screened against a biological target of interest using molecular docking. nih.gov This technique predicts the binding mode and affinity of a small molecule to a protein's active site. Virtual screening allows for the rapid and cost-effective identification of potential hit compounds from large libraries, which can then be prioritized for experimental testing. Several studies have reported the successful use of virtual screening to identify novel quinoline-based inhibitors for various targets, including those related to SARS-CoV-2 and tuberculosis. nih.govnih.govresearchgate.net The increasing size of virtual libraries, now containing billions of molecules, has been shown to improve hit rates and the potency of discovered ligands. biorxiv.org
The process typically involves:
Preparation of the target protein structure: Obtaining a high-resolution 3D structure of the biological target, often from the Protein Data Bank (PDB).
Generation of a diverse compound library: Enumerating analogs of this compound.
Molecular docking: Docking each compound in the library into the target's binding site and scoring the interactions.
Hit selection and prioritization: Selecting the top-scoring compounds for further analysis and experimental validation.
Chemoinformatic approaches, therefore, play a crucial role in modern drug discovery by accelerating the identification of promising lead compounds based on scaffolds like this compound.
Advanced Research Applications of 4 Chloro 3 Methyl 8 Nitro Quinoline Derivatives Non Clinical Focus
Materials Science Applications
The inherent photoactive and electrochemical characteristics of the quinoline (B57606) nucleus, further tunable by substitution, position derivatives of 4-chloro-3-methyl-8-nitroquinoline as promising candidates for the development of novel materials. nih.gov
Development of Advanced Materials with Unique Electronic and Optical Properties
The synthesis and modification of quinoline derivatives are central to creating materials with tailored electronic and optical capabilities. The control over the synthesis process enables researchers to achieve specific optoelectronic properties. nih.gov The extensive delocalization of the electron cloud across the quinoline structure, which can be modulated by substituents like the nitro group, is key to these applications. mdpi.comresearchgate.net
Research into related quinoline structures demonstrates their potential. For instance, quinoline-fused lactones and lactams are recognized as crucial intermediates in synthesizing various functional molecules. acs.org Theoretical and experimental studies on substituted quinolines, such as N-(quinolin-3-ylmethylene)anilines, highlight their unique optical properties, which are foundational for applications in optoelectronics. mdpi.comresearchgate.net Computational studies using Density Functional Theory (DFT) help predict key parameters like the HOMO-LUMO energy gap, which dictates the electronic and optical behavior of these materials. mdpi.com For example, the calculated properties for certain quinoline Schiff bases indicate they are fluorescent molecules with potential for non-linear optical applications. mdpi.com
The introduction of different functional groups allows for fine-tuning of properties. For example, pyrazinoquinoxaline derivatives, which share a heterocyclic aromatic core, have been studied for their optical and electrochemical properties, with absorption peaks in the visible region and tunable bandgaps, making them relevant for electronic applications. nih.gov
Applications in Organic Electronics and Photonics
Derivatives of quinoline are increasingly popular in the development of third-generation photovoltaic cells and other organic electronic devices. nih.govnih.gov Their chemical stability, good solubility in organic solvents, and versatile synthesis make them highly attractive for these fields. nih.gov They have been successfully used as materials for the emission layer in organic light-emitting diodes (OLEDs) and in transistors. nih.govnih.gov
Specifically, quinoline derivatives can function in both polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov In OLEDs, certain quinoline derivatives are used to create devices that emit light from yellow to red with high efficiency and brightness. google.com Furthermore, doping a hole transport layer with specific quinoline derivatives can lead to the emission of combined light colors, such as white light. google.com The development of quinoline derivatives for OLEDs aims to reduce driving voltage and improve the current efficiency and service life of the devices. google.com The unique optical properties of quinoline Schiff bases, stemming from their extensive electron delocalization, also suggest potential applications in laser technologies and optical storage devices. mdpi.comresearchgate.net
| Application Area | Quinoline Derivative Type | Key Findings & Properties |
| Organic Light-Emitting Diodes (OLEDs) | General Quinoline Derivatives | Used in emission layers for high-efficiency yellow-to-red light emission. google.com Can be used as a dopant in the hole transport layer to achieve mixed-color (e.g., white) light. google.com New derivatives aim to lower driving voltage and increase device lifespan. google.com |
| Photovoltaics (Solar Cells) | Metal-Complexed Quinoline Derivatives | Popular for third-generation solar cells, including polymer and dye-sensitized solar cells (DSSCs). nih.govnih.gov Valued for their photoactive nature, chemical stability, and tunable absorption spectra. nih.gov |
| Organic Field-Effect Transistors (OFETs) | General Quinoline Derivatives | Have been successfully demonstrated in transistor applications. nih.govnih.gov |
| Laser Fields & Optical Storage | Quinoline Schiff Bases | Exhibit unique optical properties due to extensive electron cloud delocalization and high non-linearity, suggesting potential for laser and data storage applications. mdpi.comresearchgate.net |
Chemical Biology Probes and Mechanistic Studies (Excluding Clinical Efficacy)
The ability of the quinoline scaffold to interact with biological macromolecules makes its derivatives, including those of 4-chloro-3-methyl-8-nitroquinoline, powerful tools for exploring biological systems at the molecular level.
Ligand Design for Specific Molecular Interactions (e.g., Enzyme Binding, DNA Intercalation)
The planar structure of the quinoline ring system is well-suited for intercalation into DNA, a mechanism exploited in the design of molecular probes and potential therapeutic agents. nih.govbiorxiv.orgbiorxiv.org The design of novel compounds often involves fusing the quinoline core with other heterocyclic rings, like triazole, to create a chromophore that can be positioned between DNA base pairs. nih.gov The addition of side chains can further enhance binding affinity within the DNA minor groove. nih.gov
Recent studies have characterized a range of quinoline-based analogs as non-nucleoside inhibitors of enzymes that act on DNA, such as DNA methyltransferases (DNMTs). nih.govbiorxiv.org Certain derivatives with methylamine (B109427) or methylpiperazine additions have shown the ability to intercalate into DNA when it is bound by an enzyme, causing a conformational change that inhibits enzyme activity. nih.govbiorxiv.orgbiorxiv.org This mode of action, where the compound interacts with the enzyme-DNA complex rather than the free enzyme or DNA alone, represents a sophisticated mechanism for achieving specificity. biorxiv.orgbiorxiv.org
Beyond DNA, quinoline derivatives have been designed as inhibitors for other enzymes. For example, substituted 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have been developed as potent inhibitors of fructose-1,6-bisphosphatase (F16BPase), demonstrating that the quinoline moiety can serve as a versatile scaffold for targeting specific enzyme active sites. nih.gov
| Target Molecule | Quinoline Derivative Class | Mechanism/Interaction | Research Finding |
| DNA | Triazoloquinoxaline Derivatives | Intercalation between base pairs, with side chains binding to the minor groove. nih.gov | Designed as Topoisomerase II inhibitors with potent DNA binding affinity. nih.gov |
| DNA Methyltransferase (DNMT1) | Quinoline-based analogs (e.g., with methylamine/methylpiperazine side chains) | Intercalates into the enzyme-DNA complex, causing a conformational shift that blocks catalysis. nih.govbiorxiv.orgbiorxiv.org | Acts as a non-nucleoside inhibitor, providing a tool to study DNA hypomethylation. nih.govbiorxiv.org |
| Fructose-1,6-bisphosphatase (F16BPase) | Substituted 2,3-dihydro-1H-cyclopenta[b]quinolines | Binds to the enzyme, inhibiting its catalytic function. | Identified as a suitable scaffold for potent and selective F16BPase inhibitors. nih.gov |
| NLRP3 Inflammasome | Novel Quinoline Analogues | Directly targets the NLRP3 protein, blocking its assembly and activation. nih.gov | Discovered as potent inhibitors of the NLRP3/IL-1β pathway. nih.gov |
Studies on Mechanism of Action at the Molecular Level (e.g., inhibition of specific enzymes, modulation of pathways)
Derivatives of quinoline are instrumental in dissecting complex biological pathways. By inhibiting specific enzymes, they allow researchers to study the downstream consequences and understand the enzyme's role in cellular processes. For example, the inhibition of the proteasome's chymotrypsin-like activity by substituted quinolines has identified a new class of noncovalent, nonpeptidic proteasome inhibitors. nih.gov This allows for the study of protein degradation pathways without the irreversible binding of traditional peptide-based inhibitors. nih.gov
Similarly, quinoline-based compounds that inhibit DNA methyltransferases provide a chemical tool to induce DNA hypomethylation. nih.govbiorxiv.org This enables detailed studies into epigenetic regulation and its impact on gene expression. The discovery that some of these compounds also inhibit other DNA-interacting enzymes, like polymerases and base excision repair glycosylases, makes them pan-inhibitors useful for studying DNA damage and repair responses. nih.govbiorxiv.org
In the context of inflammation, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome. nih.gov Mechanistic studies confirmed that these compounds may directly target the NLRP3 protein, which blocks the assembly and activation of the inflammasome. nih.gov This provides a precise tool to investigate NLRP3-driven inflammatory signaling pathways.
Development of Chemical Tools for Biological Pathway Elucidation
The versatility of the quinoline scaffold allows for its incorporation into more complex molecular tools designed to probe and elucidate biological pathways. Quinoline-based tetrazolium compounds have been developed as "prochelators". rsc.org These molecules are designed to be activated inside cells, where they are reduced to iron-binding formazans. rsc.org This strategy allows researchers to study the role of iron in cellular processes like apoptosis and cell cycle arrest by selectively sequestering it. rsc.org
Furthermore, the inhibitory action of quinoline derivatives on key signaling enzymes can be used to map cellular responses. For instance, the inhibition of DNA methyltransferases by a quinoline analog was shown to elicit a DNA damage response through the activation of the p53 pathway in cancer cells. nih.govbiorxiv.org This demonstrates how a specific molecular inhibitor can be used to trace the connections between epigenetic modifications and critical cell fate decisions, serving as a powerful tool for elucidating these complex biological networks.
Catalysis and Reagent Development
Derivatives of 4-chloro-3-methyl-8-nitroquinoline hold significant potential in the field of catalysis and as specialized reagents. The quinoline nitrogen can act as a ligand for various transition metals, forming complexes that can catalyze a range of organic transformations. The electronic properties of the quinoline ring, influenced by the electron-withdrawing nitro group and the electron-donating methyl group, can modulate the catalytic activity of the metal center.
Research on related quinoline derivatives has demonstrated their utility in various catalytic systems. For instance, vanadium complexes with methyl-substituted 8-hydroxyquinolines have shown high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com By reducing the nitro group of 4-chloro-3-methyl-8-nitroquinoline to a hydroxylamine (B1172632) or an amino group, and subsequently to a hydroxyl group, analogous catalytically active complexes could be synthesized. The specific substitution pattern of the title compound could influence the stability and reactivity of such catalysts.
Furthermore, the development of metal-free catalytic systems is a growing area of interest. Organocatalysts based on quinoline structures have been successfully employed in various organic reactions. researchgate.net The unique electronic and steric environment of 4-chloro-3-methyl-8-nitroquinoline derivatives could be exploited to design novel organocatalysts for asymmetric synthesis and other challenging transformations.
The table below outlines potential catalytic applications of derivatives of 4-chloro-3-methyl-8-nitroquinoline based on the known reactivity of the quinoline scaffold.
| Derivative Type | Potential Catalytic Application | Relevant Transformation |
| 8-Hydroxyquinoline Derivative | Oxidation Catalyst | Oxidation of alkanes and alcohols |
| 8-Aminoquinoline Derivative | Ligand for Cross-Coupling Reactions | Suzuki, Heck, and Buchwald-Hartwig couplings |
| Chiral Quaternary Ammonium (B1175870) Salt | Phase-Transfer Catalyst | Asymmetric alkylation and Michael additions |
Agrochemical Research (e.g., as intermediates for chemical synthesis)
Quinoline derivatives are a well-established class of compounds in agrochemical research, with many exhibiting potent herbicidal, insecticidal, and fungicidal properties. The compound 4-chloro-3-methyl-8-nitroquinoline serves as a key intermediate for the synthesis of more complex molecules with potential agrochemical applications. The presence of the chloro and nitro groups provides handles for further chemical elaboration to produce a library of compounds for biological screening.
The synthesis of various agrochemicals often involves the use of halo-substituted quinolines as starting materials. researchgate.net For example, the Doebner reaction, which combines an aniline (B41778) with an aldehyde and pyruvic acid, is a classic method for producing quinoline-4-carboxylic acids, which are important intermediates in the synthesis of agrochemicals. purdue.edu The 4-chloro group in the title compound can be readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups to modulate biological activity.
The nitro group at the 8-position can also be a crucial feature. Nitro-containing compounds have been used as fungicides and insecticides. epa.gov Alternatively, the nitro group can be reduced to an amino group, which can then be further functionalized. This versatility makes 4-chloro-3-methyl-8-nitroquinoline a valuable platform for generating diverse molecular architectures for agrochemical discovery programs.
The following table illustrates the potential of 4-chloro-3-methyl-8-nitroquinoline as an intermediate in the synthesis of different classes of agrochemicals.
| Agrochemical Class | Synthetic Utility of 4-chloro-3-methyl-8-nitroquinoline | Example of Target Moiety |
| Herbicides | Precursor to quinoline-4-carboxylates | Quinclorac, Quinmerac |
| Fungicides | Introduction of toxophoric nitro group | Can be used to synthesize analogs of known nitro-fungicides |
| Insecticides | Scaffold for building complex molecules | Can be modified to mimic the structure of natural insecticides |
Dye and Pigment Chemistry
The vibrant colors and excellent fastness properties of many azo dyes make them indispensable in various industries, including textiles, printing, and coatings. Heterocyclic compounds, particularly those containing nitrogen, are often used as the diazo or coupling components in the synthesis of azo dyes. Derivatives of 4-chloro-3-methyl-8-nitroquinoline, specifically its amino derivatives, are promising precursors for the creation of novel azo dyes and pigments. nih.gov
The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. jbiochemtech.com The 8-nitro group of 4-chloro-3-methyl-8-nitroquinoline can be readily reduced to an 8-amino group, providing the necessary functionality for diazotization. The resulting diazonium salt can then be coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of colors. jbiochemtech.com The specific substitution pattern on the quinoline ring, including the chloro and methyl groups, would be expected to influence the final color and properties of the dye.
The quinoline moiety itself can act as a chromophore, and its incorporation into a larger conjugated system, such as that of an azo dye, can lead to deep and intense colors. epa.gov The properties of the resulting dyes, including their lightfastness, wash fastness, and affinity for different substrates, can be fine-tuned by modifying the structure of the coupling component.
The table below provides examples of potential azo dyes that could be synthesized from 8-amino-4-chloro-3-methylquinoline.
| Coupling Component | Predicted Color of Azo Dye | Potential Application |
| Phenol | Yellow to Orange | Textile Dyeing |
| N,N-Dimethylaniline | Red to Violet | Pigments for Inks and Plastics |
| Naphthol derivatives | Red to Blue | High-Performance Pigments |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Highly Substituted Quinolines
The development of efficient, selective, and sustainable methods for synthesizing complex heterocyclic scaffolds is a primary focus of modern organic chemistry. While classical methods for quinoline (B57606) synthesis like the Skraup, Friedländer, and Povarov reactions are well-established, recent advancements offer more sophisticated pathways to create highly substituted derivatives. mdpi.comnih.govtandfonline.com These novel methodologies are crucial for accessing analogues of 4-chloro-3-methyl-8-nitro-quinoline with tailored functionalities.
Key emerging strategies include:
Transition-Metal Catalyzed C-H Activation : This powerful technique allows for the direct functionalization of carbon-hydrogen bonds on the quinoline core, bypassing the need for pre-functionalized starting materials. mdpi.com Catalysts based on palladium, rhodium, ruthenium, and copper enable the regioselective introduction of new substituents, offering an atom-economical route to diverse quinoline libraries. mdpi.comnumberanalytics.com
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, maximizing atom economy and structural diversity. nih.govrsc.org Advanced MCRs could enable the rapid, one-pot synthesis of quinoline scaffolds with substitution patterns similar to the target compound. nih.gov
Photocatalysis and Metal-Free Synthesis : Driven by the principles of green chemistry, there is a growing interest in using visible light or metal-free conditions to drive quinoline synthesis. tandfonline.comnih.gov Photocatalysis can enable unique bond formations under mild conditions, while metal-free strategies reduce environmental impact and simplify product purification. mdpi.comnih.govrsc.org
Flow Chemistry and Microwave-Assisted Synthesis : These technologies can accelerate reaction times, improve yields, and enhance safety and scalability compared to traditional batch processing. tandfonline.com Microwave-assisted Friedländer synthesis, for example, has been shown to be an effective method for producing quinolines. tandfonline.com
| Methodology | Description | Key Advantages | Relevant Catalysts/Conditions | Reference |
|---|---|---|---|---|
| C-H Activation/Functionalization | Directly forms new bonds on the quinoline ring by activating C-H bonds. | High atom economy, reduced number of synthetic steps. | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Copper (Cu). | mdpi.commdpi.com |
| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single, convergent step. | High efficiency, complexity generation, structural diversity. | Povarov, Ugi, and Gewald reactions. | nih.govrsc.org |
| Photocatalysis | Uses visible light to initiate chemical transformations. | Mild reaction conditions, access to unique reactivity. | Organic dyes, semiconductor nanoparticles. | mdpi.com |
| Metal-Free Synthesis | Avoids the use of transition metal catalysts. | Lower cost, reduced toxicity, easier purification. | Iodine, superacids, carbocatalysts. | mdpi.comnih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. researchgate.netyoutube.com For quinoline derivatives, these computational tools can predict chemical properties, guide synthetic efforts, and identify novel structures with desired activities. doaj.orgmdpi.com
Emerging applications in this area include:
Predictive Modeling : ML models, particularly artificial neural networks (ANNs), can be trained on large datasets of known quinolines to predict various properties. doaj.org This includes predicting the regioselectivity of reactions, such as identifying the most likely site for electrophilic substitution on the quinoline ring. doaj.orgresearchgate.net Such models could predict the reactivity of the C5, C6, and C7 positions of the this compound core.
Virtual Screening and Drug Design : AI algorithms can rapidly screen virtual libraries of millions of quinoline derivatives to identify candidates with high predicted binding affinity for a specific biological target. mdpi.com This in silico approach significantly reduces the time and cost associated with initial drug discovery phases. mdpi.commdpi.com
Retrosynthesis Prediction : AI tools are being developed to plan the synthesis of complex molecules. youtube.comresearchgate.net By analyzing the structure of a target like an analogue of this compound, these programs can suggest viable synthetic routes, saving chemists significant time in literature searching and route design.
| AI/ML Application | Function | Potential Impact on Quinoline Research | Reference |
|---|---|---|---|
| Site Selectivity Prediction | Predicts the most reactive sites on a molecule for functionalization. | Guides synthetic strategy for creating derivatives of this compound. | doaj.orgresearchgate.net |
| 3D-QSAR Modeling | Correlates the 3D structure of molecules with their biological activity. | Facilitates the design of new, more potent quinoline-based agents. | mdpi.com |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Helps to prioritize candidates with better drug-like properties early in the design process. | nih.govresearchgate.net |
| Generative Models | Designs novel molecular structures with desired properties from scratch. | Creates entirely new quinoline scaffolds beyond existing libraries. | researchgate.net |
Exploration of New Reactivity Modes and Transformation Chemistry
Understanding and harnessing the intrinsic reactivity of the this compound scaffold is essential for its development. The existing functional groups—a nitro group, a chloro substituent, and a methyl group—offer multiple handles for chemical transformation.
Future research will likely focus on:
Nitro Group Transformations : The nitro group is a versatile functional group. Its reduction to an amino group (e.g., to form 8-amino-4-chloro-3-methyl-quinoline) is a key transformation that opens up a vast array of subsequent reactions, such as diazotization, acylation, and sulfonylation. nih.govacs.org The electron-withdrawing nature of the nitro group also activates the quinoline ring for certain reactions. researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at the C4 position is activated by the ring nitrogen and the C8-nitro group, making it a prime site for SNAr reactions. nih.gov This allows for the straightforward introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to generate a diverse set of 4-substituted quinoline derivatives.
C-H Functionalization of the Methyl Group : The methyl group at the C3 position also presents an opportunity for functionalization. The protons on this group can exhibit acidity, allowing for reactions via deprotonation or radical pathways to introduce new functional groups. nih.gov
Ring-Opening and Rearrangement Chemistry : More exotic transformations that involve the cleavage and rearrangement of the quinoline ring are being explored to create entirely new heterocyclic systems from quinoline precursors. rsc.org
Development of Advanced Computational Models for Predicting Quinoline Behavior
Computational chemistry provides powerful insights into molecular structure, properties, and reactivity, complementing experimental work. For substituted quinolines, advanced computational models are indispensable for understanding their behavior at an electronic level.
Key computational approaches include:
Density Functional Theory (DFT) : DFT calculations are a cornerstone of modern chemical research, used to predict a wide range of properties. acs.orgrsc.org For this compound, DFT can be used to calculate the electron distribution, molecular orbital energies (HOMO-LUMO), and predict sites of reactivity, corroborating experimental findings. nih.govrsc.org
Time-Dependent DFT (TD-DFT) : This method is used to predict the electronic absorption spectra (UV-Vis) of molecules, providing insights into their photophysical properties. rsc.org
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, which is particularly useful for studying how a quinoline derivative might interact with a biological target like a protein or DNA. nih.govnih.gov These simulations can reveal the stability of ligand-protein complexes and key binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are crucial for optimizing lead compounds by identifying which structural features are most important for activity.
| Computational Method | Primary Application | Predicted Properties for Quinolines | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | HOMO-LUMO gap, chemical hardness/softness, electrophilicity index, reaction mechanisms. | nih.govacs.orgrsc.org |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a receptor. | Binding poses, interaction analysis (H-bonds, π-stacking), binding energy. | mdpi.comnih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecular systems. | Conformational stability of ligand-receptor complexes, RMSD, RMSF, solvent accessible surface area. | nih.govnih.gov |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. | Intestinal absorption (HIA), blood-brain barrier (BBB) penetration, P-glycoprotein substrate potential. | researchgate.netnih.gov |
Strategic Functionalization for Tunable Properties
The ultimate goal of developing new synthetic and computational tools is to enable the strategic functionalization of scaffolds like this compound to achieve specific, tunable properties. The concept of a modular scaffold, where different regions of the molecule can be independently modified, is a powerful paradigm in modern chemistry. nih.govacs.org
For this compound, this involves:
Regioselective Synthesis : Employing methods that allow for the precise installation of functional groups at desired positions on the quinoline ring system without ambiguity. mdpi.com
Tuning Electronic Properties : Systematically altering the substituents to modulate the molecule's electron density, which in turn affects its reactivity, photophysical characteristics, and biological interactions. rsc.org For instance, replacing the C4-chloro group with electron-donating or electron-withdrawing groups would significantly alter the molecule's electronic profile.
Combinatorial Chemistry : Using facile and regioselective reactions, such as palladium-catalyzed cross-coupling, to rapidly generate a library of diverse analogues from a common intermediate. nih.govacs.org This approach is highly effective for exploring structure-activity relationships and discovering compounds with optimized properties.
By leveraging these emerging trends, the scientific community can systematically explore the chemical space around this compound, transforming it from a single compound into a versatile platform for the development of new functional molecules.
Q & A
Q. What are the established synthetic methodologies for 4-chloro-3-methyl-8-nitro-quinoline, and what are their key experimental parameters?
Methodological Answer: Synthesis of quinoline derivatives often involves halogenation, reduction, or condensation reactions. Key methods include:
- Phosphorus Oxychloride (POCl₃) Halogenation: Reacting hydroxyl-substituted precursors with POCl₃ under reflux conditions. For example, 6,7-dimethoxynaphthalen-1-ol reacts with POCl₃ to yield 4-chloro-6,7-dimethoxyquinoline with a 70% yield after purification .
- Reductive Amination: Using NaBH₃CN to reduce imine intermediates derived from formylquinolines and aromatic amines (e.g., 2-chloro-8-methyl-3-formylquinoline + 4-methoxyaniline) .
- Classical Protocols: Gould–Jacob or Friedländer reactions for constructing the quinoline core, followed by functionalization .
Table 1: Comparison of Synthetic Routes
Considerations: Optimize reaction time, temperature, and stoichiometry to improve yield. Use TLC for real-time monitoring .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Structural and purity validation requires a combination of techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 8.57 ppm for quinoline protons in DMSO-d₆ ).
- Mass Spectrometry (MS): ESI-MS for molecular ion confirmation (e.g., m/z 224 [M+1] for chlorinated quinolines ).
- X-ray Crystallography: Resolve molecular geometry (e.g., planar quinoline rings with dihedral angles up to 70° ).
- HPLC: Reversed-phase C18 columns for purity assessment (>98% ).
Table 2: Key Analytical Data
| Technique | Example Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.57 (d, J = 5.1 Hz, 1H) | |
| ESI-MS | m/z 224 [M+1] | |
| X-ray | Dihedral angle: 70.22° between rings |
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for nitro-substituted quinoline derivatives?
Methodological Answer: Contradictions in crystallographic data (e.g., planar vs. non-planar structures) arise from substituent effects or crystal packing. Strategies include:
- Twinned Crystal Analysis: Use single-crystal X-ray diffraction to identify twin domains (e.g., 0.86:0.14 domain ratio in aminoquinoline derivatives ).
- Intramolecular Interactions: Evaluate hydrogen bonding (e.g., C–H⋯Cl interactions stabilizing specific conformations ).
- Computational Modeling: Compare experimental data with DFT-optimized structures to validate deviations .
Q. What mechanistic insights explain the regioselective introduction of nitro groups in 8-nitroquinolines?
Methodological Answer: Nitro group positioning is influenced by electronic and steric factors:
- Electron-Deficient Rings: Nitration favors positions para or meta to electron-withdrawing groups (e.g., chloro or methyl substituents ).
- Steric Hindrance: Methyl groups at C3 may direct nitro groups to C8 due to reduced steric clash .
- Redox-Mediated Pathways: Use NaBH₃CN to reduce nitro intermediates while preserving chloro and methyl substituents .
Experimental Design:
Q. How should researchers address conflicting reaction yields in published synthetic protocols?
Methodological Answer: Yield discrepancies often stem from:
- Purity of Starting Materials: Impurities in precursors (e.g., 2-chloro-8-methylquinoline-3-carbaldehyde) reduce efficiency .
- Catalyst Activity: Trace metals or moisture in NaBH₃CN may alter reduction kinetics .
- Workup Procedures: Inadequate purification (e.g., column chromatography vs. recrystallization) impacts isolated yields .
Mitigation Strategies:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Safety measures derived from SDS guidelines include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhaling vapors during synthesis .
- Spill Management: Neutralize spills with dry sand or chemical absorbents; avoid aqueous washes to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
